molecular formula C10H13NO3S B14840262 2-Cyclopropoxy-6-methylbenzenesulfonamide

2-Cyclopropoxy-6-methylbenzenesulfonamide

Cat. No.: B14840262
M. Wt: 227.28 g/mol
InChI Key: ZITYWFLPAXGIHO-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-methylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-6-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile employed.

Scientific Research Applications

2-Cyclopropoxy-6-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-4-methylbenzenesulfonamide
  • 2-Cyclopropoxy-6-ethylbenzenesulfonamide
  • 2-Cyclopropoxy-6-methylbenzenesulfonic acid

Uniqueness

2-Cyclopropoxy-6-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance and electronic effects that can alter the compound’s chemical behavior compared to other sulfonamides .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-cyclopropyloxy-6-methylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-3-2-4-9(14-8-5-6-8)10(7)15(11,12)13/h2-4,8H,5-6H2,1H3,(H2,11,12,13)

InChI Key

ZITYWFLPAXGIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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